REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([O:9][CH3:10])=[CH:5][CH:4]=1.[Al+3].[Cl-].[Cl-].[Cl-].[Cl:15][CH2:16][C:17](Cl)=[O:18].Cl>ClCCl>[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([O:9][CH3:10])=[CH:5][C:4]=1[C:17](=[O:18])[CH2:16][Cl:15] |f:1.2.3.4|
|
Name
|
|
Quantity
|
60 g
|
Type
|
reactant
|
Smiles
|
COC1=CC=C(C=C1)OC
|
Name
|
|
Quantity
|
63.7 g
|
Type
|
reactant
|
Smiles
|
[Al+3].[Cl-].[Cl-].[Cl-]
|
Name
|
|
Quantity
|
40 mL
|
Type
|
reactant
|
Smiles
|
ClCC(=O)Cl
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
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ClCCl
|
Name
|
|
Quantity
|
126 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
This solution is stirred at room temperature for 5 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISSOLUTION
|
Details
|
to dissolve the solid
|
Type
|
WASH
|
Details
|
the funnel is washed with dichloromethane
|
Type
|
STIRRING
|
Details
|
is stirred vigorously at room temperature
|
Type
|
STIRRING
|
Details
|
The solution is stirred for 4 hours
|
Duration
|
4 h
|
Type
|
ADDITION
|
Details
|
after addition at room temperature
|
Type
|
STIRRING
|
Details
|
stirred for 20 minutes again
|
Duration
|
20 min
|
Type
|
CUSTOM
|
Details
|
The organic phase is separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous phase is extracted with CH2Cl2 (100 mL×3)
|
Type
|
WASH
|
Details
|
washed with H2O (100 mL×2), cold 10% aq. NaOH (200 mL×1) and H2O (100 mL×2)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
CUSTOM
|
Details
|
The organic phase is evaporated under reduced pressure
|
Type
|
TEMPERATURE
|
Details
|
the thick solution is cooled to room temperature
|
Reaction Time |
5 min |
Name
|
|
Type
|
product
|
Smiles
|
COC1=C(C=C(C=C1)OC)C(CCl)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 59 g | |
YIELD: PERCENTYIELD | 64% | |
YIELD: CALCULATEDPERCENTYIELD | 63.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |